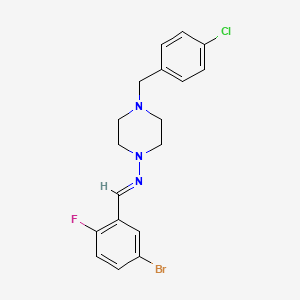

![molecular formula C15H12Cl2N2O2 B5538842 N-[3-(乙酰氨基)苯基]-2,6-二氯苯甲酰胺](/img/structure/B5538842.png)

N-[3-(乙酰氨基)苯基]-2,6-二氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide" is part of a broader class of chemicals that are being studied for their various chemical and biological properties. These compounds are of interest due to their diverse applications in material science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves acetylation, benzoylation, and reactions with hydroxylamine hydrochloride under specific conditions to yield various substituted benzamides and isoxazoles. For example, acetylated benzoylthiacetamide reacts with hydroxylamine hydrochloride in refluxing ethanol to yield acetylamino-substituted isoxazoles, indicative of a potential pathway for synthesizing compounds with similar structural motifs (Ronsisvalle et al., 1981).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as N-substituted benzamides, often involves X-ray crystallography, revealing details about the molecular geometry, including bond lengths, angles, and the overall molecular conformation. These analyses provide insights into the structural basis for the chemical and physical properties observed (Geetha et al., 2019).

Chemical Reactions and Properties

Compounds in this class participate in a variety of chemical reactions, including cyclization, acylation, and condensation reactions. These reactions are crucial for modifying the chemical structure and, consequently, the chemical properties of the compounds, such as reactivity and stability (Almutairi et al., 2018).

科学研究应用

在生物化学研究中的作用

一个重要的研究领域是探索与 N-[3-(乙酰氨基)苯基]-2,6-二氯苯甲酰胺相关的化合物在生物化学研究中的作用,例如检查大肠杆菌的乙酰鸟氨酸酶。该研究深入探讨了乙酰鸟氨酸酶的部分纯化和特性,突出了该化合物在生物化学研究途径中的相关性 (Vogel & Bonner, 1956)。

药理应用

研究还调查了相关化合物的药理潜力。例如,[4-(乙酰氨基)-N-(2-氨基苯基)苯甲酰胺]对 HCT-8 结肠癌细胞中组蛋白乙酰化的调节表明,此类化合物可以影响组蛋白脱乙酰酶 (HDAC) 活性,这在癌症治疗策略中至关重要。这表明在抗肿瘤药物的设计中具有潜在应用 (Kraker 等人,2003)。

合成化学与药物设计

在合成化学领域,基于定量构效关系 (QSAR) 分析,创建和评估肉桂酸衍生物的抗癌活性,强调了 N-[3-(乙酰氨基)苯基]-2,6-二氯苯甲酰胺相关结构的重要性。这些研究提供了对新化合物的合成策略和生物活性潜力的见解 (Fattah, 2020)。

抗菌和抗氧化活性

已经探索了源自恶唑酮的三唑的苯基丙烯酰胺衍生物的抗菌和抗氧化特性,揭示了与 N-[3-(乙酰氨基)苯基]-2,6-二氯苯甲酰胺相关的化合物的生物活性谱。这项研究表明在开发新的抗菌和抗氧化剂中具有潜在应用 (Puli 等人,2018)。

属性

IUPAC Name |

N-(3-acetamidophenyl)-2,6-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c1-9(20)18-10-4-2-5-11(8-10)19-15(21)14-12(16)6-3-7-13(14)17/h2-8H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIFWCWOAKZVNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5538764.png)

![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)

![N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5538774.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538775.png)

![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)

![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)

![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)

![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)

![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)